lithium;3-methanidylpent-2-ene
Description
Lithium;3-methanidylpent-2-ene is an organolithium compound characterized by a lithium ion coordinated to a methanidyl group attached to a pent-2-ene backbone. Organolithium compounds like this are typically utilized in alkylation, polymerization, and catalysis, but further experimental validation is required to confirm its reactivity profile .
Properties
CAS No. |
62883-82-3 |
|---|---|
Molecular Formula |
C6H11Li |
Molecular Weight |
90.1 g/mol |
IUPAC Name |
lithium;3-methanidylpent-2-ene |
InChI |
InChI=1S/C6H11.Li/c1-4-6(3)5-2;/h4H,3,5H2,1-2H3;/q-1;+1 |
InChI Key |
DXUIQLHGTNJRFC-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCC(=CC)[CH2-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of lithium;3-methanidylpent-2-ene typically involves the reaction of 3-methanidylpent-2-ene with a lithium reagent. One common method is the direct lithiation of 3-methanidylpent-2-ene using n-butyllithium in a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction conditions, such as temperature and reagent concentrations, which is crucial for maintaining product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
Lithium;3-methanidylpent-2-ene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced species.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst, or lithium aluminum hydride, are often used.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and epoxides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a wide range of organic compounds with varying functional groups.
Scientific Research Applications
Lithium;3-methanidylpent-2-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways and mechanisms.
Medicine: Research into organolithium compounds has explored their potential use in drug development and as intermediates in the synthesis of pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which lithium;3-methanidylpent-2-ene exerts its effects involves the nucleophilic attack of the lithium-bound carbon on electrophilic centers. This nucleophilic property is due to the high reactivity of the carbon-lithium bond, which allows for the formation of new bonds with various electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Comparison with Similar Lithium Compounds
2.1 Solubility in Water
Table 2 from the evidence highlights the solubility of various lithium compounds in water :

| Compound | Solubility (g/100g H₂O, 25°C) |
|---|---|
| Lithium carbonate | 1.3 |
| Lithium hydroxide | 12.8 |
| Lithium nitrate | 90.1 |
| Lithium chloride | 84.5 |
Lithium;3-methanidylpent-2-ene is expected to exhibit lower solubility in water compared to ionic lithium salts (e.g., LiNO₃ or LiCl) due to its organometallic nature. This aligns with trends observed in other organolithium compounds, which are often sensitive to moisture and hydrolyze rapidly .
2.3 Physicochemical Properties
While lithium nitrate (LiNO₃) has well-documented properties (e.g., melting point: 264°C, density: 2.38 g/cm³) , organolithium compounds like this compound are typically pyrophoric and require handling under inert atmospheres. Their reactivity is influenced by the electron-donating/withdrawing nature of the organic moiety, which modulates the lithium’s electrophilicity .
Key Research Findings and Limitations
- Synthesis Challenges: Organolithium compounds are often synthesized via transmetallation or direct lithiation. The pent-2-ene backbone in this compound may complicate synthesis due to steric hindrance or competing alkene reactivity .
- Thermal Stability: Unlike ionic lithium salts, organolithium compounds decompose at lower temperatures (e.g., <200°C), limiting their use in high-temperature processes .
- Economic and Safety Factors: Trade data for refined lithium compounds (e.g., Li₂CO₃ and LiOH) dominate the EU market (Figure 174) , whereas organolithium reagents are less commercially prominent due to handling hazards.
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